SAR7334 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

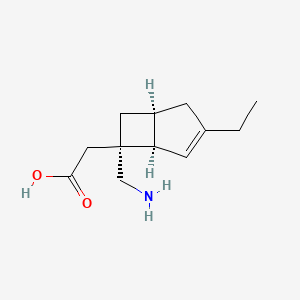

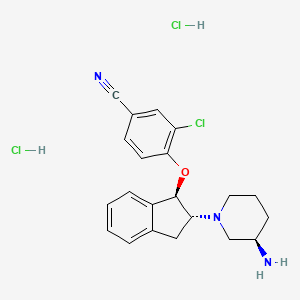

SAR7334 (hydrochloride) is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) channel. It has an IC50 value of 7.9 nM for TRPC6 currents . This compound is primarily used in scientific research to study the role of TRPC6 channels in various physiological and pathological processes.

Scientific Research Applications

SAR7334 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the TRPC6 channel and its role in various chemical processes.

Biology: Employed in cellular and molecular biology to investigate the function of TRPC6 channels in cell signaling and ion transport.

Industry: Utilized in the development of new pharmacological agents targeting TRPC6 channels.

Mechanism of Action

Target of Action

SAR7334 hydrochloride is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . The TRPC6 channel is a type of ion channel located on the cell membrane, which plays a crucial role in regulating the flow of ions across the cell membrane .

Mode of Action

This compound interacts with the TRPC6 channel and inhibits its function . It does this by blocking the channel, thereby preventing the influx of calcium ions into the cell . The inhibition of TRPC6 currents occurs at an IC50 (half maximal inhibitory concentration) of 7.9 nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the TRPC6 channel, this compound prevents the influx of calcium ions into the cell . This can have downstream effects on various cellular processes that depend on calcium signaling.

Pharmacokinetics

It is noted that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The inhibition of the TRPC6 channel by this compound has several molecular and cellular effects. For instance, it has been shown to block TRPC6-dependent hypoxia-induced vasoconstriction in isolated perfused and ventilated mouse lung . Additionally, it has been reported to inhibit oxidative stress-induced apoptosis and increase autophagic flux in primary mouse renal proximal tubule cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the degree of hypoxia can affect the extent to which this compound inhibits hypoxia-induced vasoconstriction . .

Biochemical Analysis

Biochemical Properties

SAR7334 hydrochloride interacts with TRPC6, a member of the TRPC family of ion channels . It inhibits TRPC6 currents with an IC50 of 7.9 nM . The nature of this interaction involves the blocking of calcium influx into cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits TRPC6, TRPC3, and TRPC7-mediated calcium influx into cells . This inhibition can result in a major block of the Angiotensin II-evoked calcium influx in the podocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of TRPC6 currents . It binds to the TRPC6 channel, blocking the influx of calcium ions . This can lead to changes in gene expression and cellular metabolism, as calcium ions play a crucial role in signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice . It demonstrates stability suitable for chronic oral administration .

Dosage Effects in Animal Models

In animal models, this compound (10 mg/kg, p.o.) suppresses TRPC6-dependent acute HPV . In an initial short-term study, SAR7334 does not change mean arterial pressure in spontaneously hypertensive rats (SHR) .

Metabolic Pathways

Given its role as a TRPC6 inhibitor, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

Its ability to inhibit TRPC6 suggests that it may interact with transporters or binding proteins involved in calcium ion transport .

Subcellular Localization

Given its role as a TRPC6 inhibitor, it is likely to be localized in areas where TRPC6 channels are present .

Preparation Methods

The synthetic route typically includes the following steps :

- Formation of the core indene structure.

- Introduction of the piperidine moiety.

- Chlorination and nitrile formation.

- Final purification and conversion to the hydrochloride salt.

Industrial production methods for SAR7334 (hydrochloride) are not widely documented, but the compound is generally synthesized in research laboratories using standard organic synthesis techniques.

Chemical Reactions Analysis

SAR7334 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the nitrile group.

Substitution: The compound can undergo substitution reactions, particularly at the chlorine and nitrile positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

SAR7334 (hydrochloride) is unique in its high specificity and potency for the TRPC6 channel. Similar compounds include:

SAR7334: The non-hydrochloride form of the compound.

TRPC3 and TRPC7 inhibitors: These compounds also inhibit TRPC channels but with different specificity and potency profiles.

SAR7334 (hydrochloride) stands out due to its high selectivity for TRPC6 over other TRPC channels, making it a valuable tool for research.

Properties

IUPAC Name |

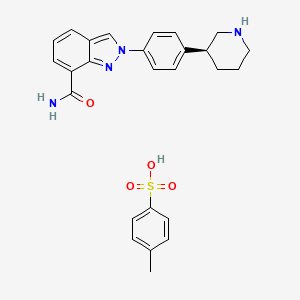

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMYIKNZNTZSJX-IQJQELQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.